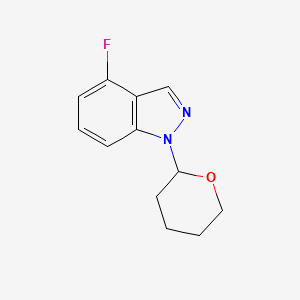

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

BenchChem offers high-quality 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJNIEYFRKYIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS 1178903-32-6 properties

This technical guide provides an in-depth analysis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1178903-32-6), a critical regiospecific intermediate used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®).

CAS: 1178903-32-6 | Role: Regiodirecting Synthetic Intermediate

Executive Summary

In the landscape of drug development, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a pivot point for accessing C-3 functionalized indazoles. Its primary utility lies in the tetrahydropyranyl (THP) protecting group, which serves a dual purpose:

-

Protection: Masks the acidic N-H proton of the indazole ring, preventing side reactions during harsh metallation steps.

-

Regiodirection: The bulky THP group at the N-1 position sterically and electronically directs lithiation to the C-3 position, enabling precise installation of electrophiles (e.g., boronic esters) required for Suzuki-Miyaura couplings in Rucaparib synthesis.

Chemical Identity & Physical Properties[1]

The compound is a fluorinated, bicyclic heterocycle protected by an acid-labile ether moiety.

| Property | Specification |

| CAS Number | 1178903-32-6 |

| IUPAC Name | 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

| Molecular Formula | C₁₂H₁₃FN₂O |

| Molecular Weight | 220.24 g/mol |

| Physical State | Typically a viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | Indazole (fluorinated), Tetrahydropyran (hemiaminal ether) |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid (pH < 4) |

Synthetic Utility & Mechanism[2]

The "Why" Behind the Molecule

The core challenge in functionalizing 4-fluoroindazole is controlling regioselectivity. The N-H proton is acidic (pKa ~14), and direct lithiation without protection leads to N-metallation rather than C-metallation. Furthermore, indazoles have two nitrogen atoms (N-1 and N-2).

Why THP?

The reaction of 4-fluoroindazole with 3,4-dihydro-2H-pyran (DHP) under acid catalysis yields the N-1 protected isomer as the thermodynamic product. This N-1 isomer is critical because it directs subsequent lithiation (using LDA or

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its downstream application in C-3 functionalization.

Figure 1: Synthetic pathway transforming the raw indazole into the C-3 functionalized precursor via the THP-protected intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Note: This protocol is adapted from standard indazole protection methodologies utilized in PARP inhibitor patent literature.

Reagents:

-

4-Fluoro-1H-indazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 eq)

- -Toluenesulfonic acid monohydrate (PTSA) (0.05 eq) or Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

-

Setup: Charge a dried round-bottom flask with 4-fluoro-1H-indazole and anhydrous DCM (10 mL/g).

-

Addition: Add PTSA (catalytic amount). Stir at room temperature (20–25°C) until dissolved.

-

Reaction: Add DHP dropwise over 15 minutes to control mild exotherm.

-

Monitoring: Stir at room temperature for 3–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material (more polar) should disappear, replaced by a less polar spot (Product).

-

Workup: Quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (2x).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: The resulting oil is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR (CDCl₃): Look for the characteristic THP anomeric proton, a doublet of doublets (dd) typically appearing between 5.6 – 5.8 ppm . If this signal is absent, protection has failed.

Protocol B: Downstream C-3 Lithiation (Application)

Context: This step demonstrates the utility of CAS 1178903-32-6.

-

Cooling: Dissolve CAS 1178903-32-6 in anhydrous THF and cool to -78°C under Nitrogen/Argon.

-

Lithiation: Slowly add LDA (Lithium Diisopropylamide, 1.2 eq). Stir for 1 hour at -78°C. The THP group prevents N-deprotonation, forcing lithiation at C-3.

-

Quench: Add Triisopropyl borate (1.5 eq). Allow to warm to room temperature.

-

Result: Hydrolysis yields the 3-boronic acid or pinacol ester, ready for Suzuki coupling.

Quality Control & Analytics

To ensure the integrity of CAS 1178903-32-6, researchers should verify the following spectral features:

| Technique | Diagnostic Signal / Observation |

| HPLC | Purity >95% (Area %).[2][1] Retention time will be significantly longer than the unprotected parent due to increased lipophilicity. |

| 1H NMR | Anomeric CH: ~5.7 ppm (dd). THP Ring: Multiplets at 1.6–2.5 ppm (6H) and 3.6–4.0 ppm (2H, O-CH2). Aromatic: 3 protons corresponding to the 4-fluoroindazole core. |

| 19F NMR | Single signal typically around -110 to -120 ppm (depending on solvent). |

| Mass Spec | [M+H]⁺ = 221.24 m/z. Note: The THP group is labile; fragmentation may show the base peak of the unprotected indazole (137 m/z). |

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The THP acetal is sensitive to moisture and acid; prolonged exposure to humid air can lead to hydrolysis, reverting it to the starting material.

-

Stability: Stable in solid/oil form for >1 year if kept dry. Unstable in acidic solutions (e.g., HCl, AcOH).

References

-

Preparation of Indazole Compounds. World Intellectual Property Organization, WO2006048745A1. (Describes the general method for THP protection of nitro/halo-indazoles). Link

-

Process for the Preparation of Rucaparib. World Intellectual Property Organization, WO2019115000A1. (Details the synthesis of Rucaparib intermediates and the role of protecting groups). Link

-

Preparation Method of Rucaparib Key Intermediate. China National Intellectual Property Administration, CN107954919B. (Discusses the optimization of fluorinated indazole intermediates). Link

-

PubChem Compound Summary: 4-Fluoro-1H-indazole. National Center for Biotechnology Information. (Source for physical property data of the parent scaffold).[2][3][4] Link

Sources

- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 2. 4-アミノテトラヒドロピラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

4-fluoro-1-THP-indazole chemical structure and molecular weight

An In-Depth Technical Guide to 4-fluoro-1-THP-indazole

Executive Summary: This document provides a comprehensive technical overview of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical structure, molecular properties, and detailed synthetic methodologies. This guide emphasizes the strategic application of the tetrahydropyranyl (THP) protecting group and discusses the compound's role as a key building block in the synthesis of pharmacologically active agents. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity.[2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and analgesic properties.[3][4]

The introduction of a fluorine atom, as seen in the 4-fluoro-indazole core, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding interactions with target proteins.[5][6] The strategic use of protecting groups on the indazole nitrogen is crucial for regioselective synthesis of complex derivatives, which is where the tetrahydropyranyl (THP) group becomes essential.

Chemical Structure and Physicochemical Properties

4-fluoro-1-THP-indazole is characterized by the fusion of a 4-fluoroindazole core with a tetrahydropyran ring via an N-C bond at the N1 position of the indazole. This structure is systematically named 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[7]

Chemical Structure Diagram

Caption: Chemical structure of 4-fluoro-1-THP-indazole.

Physicochemical Data Summary

The key quantitative properties of 4-fluoro-1-THP-indazole and its parent compound, 4-fluoro-1H-indazole, are summarized below for easy comparison.

| Property | 4-fluoro-1-THP-indazole | 4-fluoro-1H-indazole |

| CAS Number | 1178903-32-6[7] | 341-23-1[5][8] |

| Molecular Formula | C₁₂H₁₃FN₂O[7] | C₇H₅FN₂[5][8] |

| Molecular Weight | 220.24 g/mol [7] | 136.13 g/mol [5][8] |

| Appearance | Typically a solid | White to off-white solid |

| Solubility | Soluble in organic solvents | Soluble in polar solvents |

Synthesis and Mechanistic Insights

The synthesis of 4-fluoro-1-THP-indazole is a prime example of a protection-reaction-deprotection strategy common in multi-step organic synthesis. The N-H proton of the indazole ring is acidic and can interfere with subsequent reactions. Therefore, a protecting group is installed to temporarily mask its reactivity.

The Tetrahydropyranyl (THP) Protecting Group Strategy

Expertise & Experience: The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen for several reasons. It is introduced under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP) and is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and mild oxidizing agents.[9] This robustness allows for extensive modification of other parts of the molecule. Crucially, the THP group can be cleanly removed under mild acidic conditions, regenerating the N-H bond without affecting other acid-sensitive functionalities if planned carefully.[9] Recent advancements have demonstrated efficient THP protection of indazoles in environmentally friendly solvents like water, enhancing the practical applicability of this method.[9]

Experimental Protocol: Synthesis of 4-fluoro-1-THP-indazole

This protocol is based on established methods for the N-alkylation of indazoles using DHP.[9][10]

Trustworthiness: This protocol incorporates a clear work-up and purification procedure. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which serves as a self-validating checkpoint.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-fluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL/mmol) in a round-bottom flask, add a catalytic amount of a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or a few drops of concentrated HCl (0.05 eq).

-

Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) to the stirred solution at room temperature (20-25°C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, using an appropriate solvent system (e.g., 30% ethyl acetate in hexane) to track the disappearance of the starting material spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-fluoro-1-THP-indazole as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-fluoro-1-THP-indazole.

Role in Drug Discovery and Development

4-fluoro-1-THP-indazole serves as a crucial intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The protected indazole allows chemists to perform reactions that would otherwise be incompatible with the acidic N-H proton, such as metal-catalyzed cross-coupling reactions or sensitive lithiation-substitution sequences.

For example, the 4-fluoroindazole core is a component of various kinase inhibitors. The THP-protected intermediate allows for the selective introduction of substituents at other positions of the indazole ring (e.g., positions 3, 5, 6, or 7) to optimize binding affinity, selectivity, and pharmacokinetic properties. Once the desired molecular framework is assembled, the THP group is removed to yield the final active pharmaceutical ingredient (API). Indazole derivatives are known to be key pharmacophores in drugs targeting protein kinases, proteases, and G-protein coupled receptors.[1][3]

Conclusion

4-fluoro-1-THP-indazole is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via a robust and well-understood THP protection strategy provides a reliable pathway for accessing complex, biologically active molecules. The strategic combination of the privileged indazole scaffold, the modulating effect of the fluorine substituent, and the utility of the THP protecting group underscores its importance for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22477757, 4-Fluoroindazole. Available at: [Link]

-

Japan Science and Technology Agency (2010). 4-Fluoro-1H-indazole-1-ol | Chemical Substance Information | J-GLOBAL. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available at: [Link]

-

Hoffman Fine Chemicals (n.d.). CAS 1178903-32-6 | 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Available at: [Link]

- Google Patents (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

RSC Advances (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

ResearchGate (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69079347, 5-Bromo-4-fluoro-1-methyl-1h-indazole. Available at: [Link]

-

Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

SciSpace (2002). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. Available at: [Link]

-

Taylor & Francis Online (2020). Indazole – Knowledge and References. Available at: [Link]

-

Research & Reviews: Journal of Chemistry (2016). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Available at: [Link]

-

ResearchGate (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ossila.com [ossila.com]

- 6. scispace.com [scispace.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

A Technical Guide to the Synthesis and Application of the N1-THP Protected 4-fluoro-1H-indazole Intermediate

Executive Summary: The 4-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] Its synthetic elaboration, however, is often complicated by the presence of two reactive nitrogen centers, necessitating a robust protecting group strategy to achieve regiochemical control. This guide provides an in-depth technical overview of the N1-protection of 4-fluoro-1H-indazole using the tetrahydropyranyl (THP) group. We will explore the strategic rationale for this protection, present a detailed and validated synthetic protocol, discuss the analytical characterization of the resulting intermediate, and demonstrate its pivotal role in advanced synthetic applications, particularly in directed ortho-metalation for C7-functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The 4-fluoro-1H-indazole Scaffold: A Privileged Motif in Medicinal Chemistry

Indazole-containing derivatives are a cornerstone of drug discovery, with a significant number of compounds in clinical trials and on the market.[2][3] The bicyclic structure, composed of a fused benzene and pyrazole ring, acts as a bioisostere of indole and presents a unique vectoral array of hydrogen bond donors and acceptors.[3][4] This architecture is found in drugs such as the antiemetic Granisetron, the kinase inhibitor Axitinib, and the PARP inhibitor Niraparib.[2]

The introduction of a fluorine atom at the 4-position of the indazole core profoundly influences its physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the N-H proton, alter lipophilicity, and block potential sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.[5] Consequently, 4-fluoro-1H-indazole is a highly sought-after starting material for the synthesis of complex molecular targets.[4][5]

The Imperative of N-Protection in Indazole Chemistry

The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] Both nitrogen atoms are nucleophilic and can react with electrophiles, such as alkylating or acylating agents. This reactivity frequently leads to the formation of a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[6][7]

To overcome this challenge and enable selective functionalization at other positions of the indazole ring (e.g., C3, C7), one of the nitrogen atoms must be temporarily masked with a protecting group. This strategy ensures that subsequent chemical transformations occur with predictable regioselectivity.

The Tetrahydropyranyl (THP) Group: A Strategic Choice for N1-Protection

The tetrahydropyranyl (THP) group is a classic and highly effective protecting group for alcohols, thiols, and N-H functionalities in heterocyclic compounds.[8][9] It is an acetal-type protecting group, formed by the reaction of the substrate with 3,4-dihydro-2H-pyran (DHP).[10]

Justification for Use:

-

Robust Stability: The THP ether is stable to a wide range of non-acidic conditions, including strongly basic reagents (e.g., organolithiums, Grignard reagents), hydrides, and various oxidizing and reducing agents.[8][11] This stability is critical for performing subsequent reactions like metalation.

-

Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild acidic catalysis.[11][12]

-

Mild Deprotection: The THP group is readily cleaved under mild acidic conditions, often using a catalytic amount of a protic acid in an alcohol solvent, which preserves other sensitive functional groups.[13][14]

A primary drawback is that the reaction of DHP with the indazole introduces a new chiral center at the C2 position of the pyran ring, resulting in a mixture of diastereomers if the parent molecule is chiral.[11] For the achiral 4-fluoro-1H-indazole, this results in a racemic mixture, which can lead to complex NMR spectra but typically does not interfere with subsequent reactions.

Caption: General workflow for THP protection and deprotection.

Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-fluoro-1H-indazole

This section provides a reliable, step-by-step protocol for the N1-THP protection of 4-fluoro-1H-indazole. The method is adapted from established procedures for protecting indazoles and other N-heterocycles.[12][13]

Experimental Protocol:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-indazole (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 eq) to the solution.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

-

Causality Note: p-TsOH protonates the DHP, activating it for nucleophilic attack by the indazole nitrogen. A catalytic amount is sufficient as the proton is regenerated.

-

-

Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to afford the pure N1-THP protected product.

Caption: Step-by-step experimental workflow for N1-THP protection.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic solvent prevents side reactions with activated DHP. |

| Catalyst | p-TsOH, PPTS, or mild Lewis acids | Efficiently activates DHP for nucleophilic attack. |

| Temperature | Room Temperature | Sufficient for reaction; avoids potential side reactions. |

| Stoichiometry | 1.2 - 1.5 eq. DHP | A slight excess ensures complete consumption of the starting material. |

| Typical Yield | > 85% | The reaction is generally efficient and high-yielding. |

Analytical Characterization

Successful synthesis and purification of 1-(tetrahydro-2H-pyran-2-yl)-4-fluoro-1H-indazole is confirmed by standard analytical techniques.

-

¹H NMR: The spectrum will be more complex than the starting material due to the presence of the THP group and the formation of a racemic mixture.[15] Key signals include the disappearance of the broad N-H singlet and the appearance of a new multiplet for the anomeric proton (N-CH-O) around 5.5-6.0 ppm, along with characteristic multiplets for the other THP methylene protons between 1.5-4.0 ppm.

-

¹³C NMR: The appearance of new signals corresponding to the five carbons of the THP ring, including the anomeric carbon (N-C H-O) typically above 80 ppm.

-

¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) confirming the presence and integrity of the fluorine substituent.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₂H₁₃FN₂O confirms the identity of the product.

Synthetic Utility: The N1-THP Intermediate as a Gateway to C7-Functionalization

The primary strategic value of the N1-THP protected intermediate is its ability to direct regioselective C-H activation. Specifically, it is an excellent substrate for directed ortho-metalation (DoM), a powerful tool for C-C and C-heteroatom bond formation.[16][17]

Mechanism of Directed ortho-Metalation: In the presence of a strong, non-nucleophilic lithium amide base like LDA or an alkyllithium like s-BuLi (often with an additive like TMEDA), the most acidic proton on the aromatic ring is removed. The pyrazole nitrogen atoms of the indazole ring act as a powerful directing metalating group (DMG), coordinating to the lithium cation and directing the deprotonation to the adjacent C7 position. The N1-THP group is crucial as it prevents competitive deprotonation at N1. The resulting C7-lithiated species is a potent nucleophile that can react with a wide array of electrophiles.

Caption: Mechanism of C7-functionalization via directed ortho-metalation.

This two-step sequence allows for the precise installation of substituents such as halogens (for subsequent cross-coupling), aldehydes, carboxylic acids, and boronic esters at the C7 position, dramatically increasing the molecular complexity and providing access to novel chemical space.

Deprotection: Reclaiming the N1-H Moiety

Once the desired functionalization is complete, the THP group can be cleanly removed to reveal the N1-H indazole.

Experimental Protocol: THP Deprotection

-

Dissolution: Dissolve the N1-THP protected indazole in an alcohol solvent, typically methanol (MeOH) or ethanol (EtOH).

-

Acidification: Add a catalytic amount of an acid catalyst (e.g., p-TsOH·H₂O, HCl, or an acidic resin).[13]

-

Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Neutralization and Concentration: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and remove the bulk of the organic solvent under reduced pressure.

-

Purification: The product can be isolated by extraction with a suitable organic solvent and purified by chromatography or recrystallization if necessary.

| Reagent | Solvent | Temperature | Typical Time |

| p-TsOH (cat.) | MeOH | Room Temp | 1-3 h |

| HCl (2M aq.) | THF | Room Temp | 1-2 h |

| Amberlyst-15 | MeOH | Room Temp | 2-6 h |

Conclusion

The N1-THP protected 4-fluoro-1H-indazole is a highly valuable and versatile synthetic intermediate. The THP group provides robust protection of the N1 position, enabling chemists to perform regioselective C-H functionalization, most notably at the C7 position via directed ortho-metalation. The straightforward introduction and mild removal of the THP group make this a cornerstone strategy in the synthesis of complex indazole-based molecules for drug discovery and materials science. Understanding the principles and protocols outlined in this guide empowers researchers to effectively utilize this key building block in their synthetic endeavors.

References

- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

-

Wikipedia. (n.d.). Tetrahydropyran. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

(2015). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

Bentham Science. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]

-

(2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Synfacts, 12(06), 0566. [Link]

-

Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3360. [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(26), 6276-6286. [Link]

-

ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(46), 24190-24223. [Link]

- Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

-

Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x231010. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 8(8), 1415-1418. [Link]

-

University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

-

University of Ottawa. (2013). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. [Link]

-

Research and Reviews. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

PubMed. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. [Link]

-

ACS Publications. (2020). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

-

Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

-

Royal Society of Chemistry. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

-

Harvard University. (n.d.). ortho metalation. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

-

Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ossila.com [ossila.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. rroij.com [rroij.com]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Patent landscape for 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-Depth Technical Guide to the Patent Landscape of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction: The Strategic Importance of a Privileged Scaffold

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its significance lies not in its own therapeutic activity, but in its role as a "privileged scaffold" – a molecular framework that can be elaborated to bind to multiple biological targets. The strategic installation of a fluorine atom on the indazole core modulates the electronic properties and metabolic stability of derivative compounds, while the tetrahydropyranyl (THP) group serves as a protecting group for the indazole nitrogen, ensuring regioselectivity in subsequent synthetic transformations. This guide provides a comprehensive analysis of the patent landscape surrounding this key intermediate, detailing its synthesis, its utility in the development of targeted therapies, and the intellectual property positions of key players in the pharmaceutical industry.

Patent Landscape Analysis: Who is Innovating and Where?

The patenting activity for derivatives of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is intense, reflecting its value in constructing high-value drug candidates. The landscape is dominated by pharmaceutical companies focused on oncology and inflammatory diseases, with a particular emphasis on kinase inhibitors.

A review of the patent literature reveals several key assignees who have heavily invested in chemistries utilizing this scaffold. These companies have identified that the 4-fluoroindazole core can be functionalized at the 3- and 5-positions to generate potent and selective inhibitors of various protein kinases, which are crucial targets in many cancers and autoimmune disorders.

Below is a summary of key patents that leverage this core structure, highlighting the assignee, the therapeutic target, and the general scope of the invention.

| Patent/Application Number | Assignee | Primary Therapeutic Target(s) | General Scope of Invention | Publication Year |

| WO 2014/130816 A1 | Gilead Sciences, Inc. | Spleen Tyrosine Kinase (SYK) | Substituted indazole compounds as SYK inhibitors for treating inflammatory diseases like rheumatoid arthritis and lupus. | 2014 |

| WO 2012/061741 A1 | Genentech, Inc. / F. Hoffmann-La Roche AG | Serine/threonine-protein kinase B-raf (BRAF) | Fused pyrazole derivatives as BRAF inhibitors for the treatment of cancers, particularly melanoma. | 2012 |

| WO 2011/025992 A1 | Exelixis, Inc. | Tyrosine-protein kinase Met (c-Met) | Indazole derivatives as inhibitors of the c-Met receptor tyrosine kinase for treating various cancers. | 2011 |

| WO 2010/039707 A1 | Incyte Corporation | Janus Kinase (JAK) | Heteroaryl substituted pyrazole and pyrrole derivatives as JAK inhibitors for myeloproliferative disorders and inflammatory diseases. | 2010 |

The following diagram illustrates the relationships within this patent landscape, showing how the core scaffold is utilized by different entities to target various kinases.

Caption: Key pharmaceutical players and their targeted kinases using the core scaffold.

Synthetic Strategies: A Protocol for a Key Intermediate

The synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most commonly cited method in the patent literature involves the protection of the indazole nitrogen with a THP group, which is stable to a variety of reaction conditions but can be readily removed under acidic conditions at the end of the synthetic sequence.

The general workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from methodologies described in the patent literature.

Objective: To synthesize 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole from 4-fluoro-1H-indazole.

Materials:

-

4-fluoro-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-1H-indazole in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as a solid or oil.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the standards required for subsequent use in drug discovery workflows.

Therapeutic Applications and Future Outlook

The primary utility of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The THP-protected indazole allows for selective functionalization at other positions of the indazole ring, typically through metal-catalyzed cross-coupling reactions, before the THP group is removed to reveal the final active pharmaceutical ingredient (API).

The drugs developed from this scaffold are primarily targeted towards:

-

Oncology: Inhibiting kinases like BRAF and c-Met that are implicated in tumor growth and metastasis.

-

Inflammatory and Autoimmune Diseases: Targeting kinases such as SYK and JAK, which play a crucial role in the signaling pathways of immune cells.

The continued interest in kinase inhibitors for a wide range of diseases suggests that 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole will remain a valuable and strategically important building block in pharmaceutical research and development. Its utility in enabling the rapid synthesis of diverse libraries of potential drug candidates ensures its place in the toolbox of medicinal chemists for the foreseeable future. As our understanding of kinase biology deepens, we can expect to see new generations of inhibitors derived from this privileged scaffold entering clinical development.

References

- Gilead Sciences, Inc. (2014). Substituted indazole compounds as SYK inhibitors.

Methodological & Application

Synthesis Protocol for 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: An Application Note for Medicinal Chemistry and Drug Development Professionals

Introduction: The Strategic Importance of N-Protected Indazoles in Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic manipulation of the indazole nucleus, particularly the nitrogen atoms at the 1- and 2-positions, is a key aspect of drug design and lead optimization. The introduction of protecting groups on the indazole nitrogen is often a critical step in multi-step synthetic sequences, enabling regioselective functionalization of other positions on the heterocyclic scaffold.

This application note provides a detailed, field-proven protocol for the synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a valuable intermediate for the synthesis of complex pharmaceutical candidates. The tetrahydropyranyl (THP) group is an ideal protecting group in this context due to its ease of installation under mild acidic conditions and its robustness towards a wide range of non-acidic reagents.[3] Furthermore, the THP group can be readily removed under controlled acidic conditions, making it a versatile tool in a synthetic chemist's arsenal. The presence of the fluorine atom at the 4-position offers a strategic handle for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[4]

This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this key building block.

Reaction Scheme and Mechanism

The synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole proceeds via an acid-catalyzed addition of the N-H bond of 4-fluoro-1H-indazole across the double bond of 3,4-dihydro-2H-pyran (DHP).

Reaction:

Mechanism:

The reaction is initiated by the protonation of the oxygen atom in DHP by the acid catalyst (p-toluenesulfonic acid), which activates the double bond towards nucleophilic attack. The N-1 nitrogen of 4-fluoro-1H-indazole then acts as a nucleophile, attacking the electrophilic carbon of the protonated DHP. Subsequent deprotonation of the indazole nitrogen yields the final THP-protected product.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. |

| 4-fluoro-1H-indazole | ≥98% | Commercially Available | 341-23-1 |

| 3,4-Dihydro-2H-pyran (DHP) | ≥97% | Commercially Available | 110-87-2 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Commercially Available | 6192-52-5 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | 144-55-8 | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |

| Silica gel | 230-400 mesh | Commercially Available | 7631-86-9 |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm)

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-1H-indazole (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

-

Stir the mixture at room temperature (20-25 °C) until the catalyst has dissolved.

Step 2: Addition of 3,4-Dihydro-2H-pyran

-

Slowly add 3,4-dihydro-2H-pyran (1.2 - 1.5 eq) to the reaction mixture dropwise via syringe.

-

Continue to stir the reaction at room temperature.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

Step 4: Work-up

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexanes is recommended for optimal separation.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a liquid or low-melting solid.[5]

Characterization

The identity and purity of the synthesized 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the indazole aromatic protons, the anomeric proton of the THP group (typically a doublet of doublets around 5.5-6.0 ppm), and the methylene protons of the THP ring. |

| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule, including the distinct signals for the fluorinated aromatic carbon. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₃FN₂O, MW: 220.24 g/mol ).[5] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, a small additional portion of the acid catalyst can be added. Ensure that the DHP used is of high purity and free from polymeric impurities.

-

Formation of Byproducts: Over-reaction or the use of excessive acid can lead to the formation of byproducts. Careful monitoring by TLC is crucial.

-

Purification Challenges: The THP-protected indazole is generally less polar than the starting material. A well-packed silica gel column and a carefully chosen solvent gradient are key to achieving high purity.

-

Stability: The THP protecting group is sensitive to acid. Avoid acidic conditions during work-up and storage to prevent premature deprotection.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The use of the THP protecting group offers a strategic advantage in the synthesis of complex indazole-based molecules for drug discovery and development. By following this detailed procedure, researchers can confidently prepare this valuable intermediate with high purity, enabling the advancement of their synthetic campaigns.

References

-

Hoffman Fine Chemicals. CAS 1178903-32-6 | 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

- Patel, M., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024.

- CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 2021.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Reddit. Purification of THP protected compound : r/Chempros. [Link]

- NIH. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 2017.

-

ResearchGate. (PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. [Link]

-

IJCRT.org. SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

PubMed. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]

-

Wiley. Evolving Role of Mass Spectrometry in Drug Discovery and Development. [Link]

Sources

Application Notes and Protocols: Regioselective C-5 Lithiation of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This document provides a comprehensive technical guide for the regioselective lithiation of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key intermediate in the synthesis of complex pharmaceutical agents. We detail the principles of Directed ortho-Metalation (DoM), the strategic choice of the tetrahydropyranyl (THP) protecting group, and provide a robust, step-by-step protocol for the generation of the C-5 lithiated species and its subsequent reaction with various electrophiles. This guide is intended for researchers in medicinal chemistry, drug development, and process chemistry who require a reliable method for the functionalization of the indazole scaffold.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The ability to selectively functionalize specific positions on the indazole ring is paramount for Structure-Activity Relationship (SAR) studies and the optimization of drug candidates. The 4-fluoro-1H-indazole core, in particular, presents a unique synthetic challenge and opportunity. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as pKa and metabolic stability, but also serves as a powerful tool for synthetic manipulation.

This application note focuses on the lithiation of N1-THP protected 4-fluoroindazole, a critical transformation that leverages the fluorine atom as a Directed Metalation Group (DMG) to achieve highly regioselective functionalization at the C-5 position.

Mechanistic Rationale: Causality in Experimental Design

The success of this protocol hinges on a deep understanding of the underlying chemical principles, specifically Directed ortho-Metalation (DoM).

The Role of the Fluorine Atom as a Directed Metalation Group (DMG)

DoM is a powerful technique for the deprotonation of aromatic C-H bonds adjacent to a heteroatom-containing functional group.[3] In this case, the fluorine atom at the C-4 position, though considered a moderate DMG, is sufficiently electron-withdrawing and capable of coordinating with the lithium atom of the organolithium base.[4] This coordination, often described as a Complex-Induced Proximity Effect (CIPE), pre-associates the base near the C-5 proton, dramatically increasing its kinetic acidity and ensuring deprotonation occurs exclusively at this site over other protons on the aromatic ring.[5]

Strategic Selection of the N1-Protecting Group: The THP Ether

The indazole N-H proton is acidic and would be immediately deprotonated by an organolithium base. Therefore, protection of this position is mandatory. The tetrahydropyranyl (THP) group is an ideal choice for this transformation due to several key advantages:

-

Base Stability: THP ethers are acetals, which are exceptionally stable under the strongly basic and nucleophilic conditions of lithiation reactions.[6][7]

-

Ease of Introduction: The THP group can be readily installed on the indazole nitrogen under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP).

-

Mild Removal: Deprotection is typically achieved under mild acidic conditions (e.g., TsOH in an alcohol solvent or aqueous acid), which are orthogonal to the conditions used for its introduction and the lithiation itself.[8]

Choice of Lithiating Agent and Reaction Conditions

Organolithium reagents are strong bases required for the deprotonation of weakly acidic C-H bonds.[9]

-

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, making it an excellent choice to avoid unwanted addition to the indazole ring system.[10][11] It is often prepared in situ from diisopropylamine and n-butyllithium or purchased as a solution.

-

n-Butyllithium (n-BuLi): While more nucleophilic than LDA, n-BuLi is also a very common and effective base for DoM, especially when sterics do not permit the use of LDA.[5]

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium species, breaking down aggregates to increase reactivity. The reaction is performed at cryogenic temperatures (typically -78 °C) to ensure the stability of the highly reactive aryllithium intermediate, preventing side reactions such as benzyne formation.

The overall logic of the experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for C-5 functionalization.

Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times.

Protocol 1: N1-THP Protection of 4-Fluoro-1H-indazole

-

To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a colorless oil or white solid.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

This protocol describes the general procedure. Specific electrophiles and their required stoichiometry are detailed in Table 1.

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq).

-

Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of LDA by slowly adding n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C before re-cooling to -78 °C. Alternatively, use a commercially available solution of LDA.

-

Slowly add the freshly prepared LDA solution (1.1 eq) to the substrate solution at -78 °C via a syringe or cannula.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color.

-

Electrophilic Quench: Add a solution of the chosen electrophile (see Table 1) in anhydrous THF to the reaction mixture at -78 °C.

-

Stir at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 5-substituted-4-fluoro-1-THP-indazole.

Table 1: Electrophilic Quench Parameters

| Entry | Electrophile (E+) | Reagent | Stoichiometry (eq) | Product (5-Substituent) |

| 1 | Formylation | N,N-Dimethylformamide (DMF) | 1.5 | -CHO |

| 2 | Iodination | Iodine (I₂) | 1.2 | -I |

| 3 | Carboxylation | Carbon Dioxide (CO₂) gas | Excess | -COOH |

| 4 | Hydroxymethylation | Paraformaldehyde | 2.0 | -CH₂OH |

| 5 | Silylation | Trimethylsilyl chloride (TMSCl) | 1.2 | -Si(CH₃)₃ |

Protocol 3: Deprotection of the THP Group

-

Dissolve the 5-substituted-4-fluoro-1-THP-indazole (1.0 eq) in methanol (MeOH, ~0.1 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography or recrystallization to obtain the final 5-substituted-4-fluoro-1H-indazole.

Mechanism and Key Intermediates Visualization

The core of the transformation is the formation of the C-5 aryllithium species. The fluorine atom's inductive effect and its ability to coordinate the lithium cation are critical for directing the deprotonation.

Caption: Mechanism of fluorine-directed lithiation.

Note: A placeholder image is used in the DOT script. In a real application, this would be replaced with a chemical structure diagram.

Troubleshooting and Field-Proven Insights

-

Low Yield of Lithiation: Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the organolithium base and the aryllithium intermediate. The quality of the n-BuLi is also critical; titrate it before use if it is an older bottle.

-

Formation of Side Products: If the reaction is allowed to warm prematurely, benzyne formation can occur. Maintain the temperature at or below -78 °C until the electrophilic quench is complete.

-

Incomplete Reaction: If the lithiation does not go to completion, consider using a stronger base like sec-butyllithium (s-BuLi), potentially in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up alkyllithium aggregates.[5]

-

Electrophile Reactivity: Highly reactive electrophiles should be added slowly to control the exotherm. Less reactive electrophiles may require longer reaction times or warming the reaction mixture slightly (e.g., to -40 °C) after addition.

Conclusion

The Directed ortho-Metalation of 4-fluoro-1-THP-indazole is a highly efficient and regioselective method for introducing a wide variety of functional groups at the C-5 position. By carefully selecting the protecting group, lithiating agent, and controlling reaction conditions, researchers can reliably access novel indazole derivatives crucial for advancing drug discovery programs. The protocols and insights provided herein offer a validated starting point for the successful application of this powerful synthetic transformation.

References

-

Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. Available at: [Link]

-

Collum, D. B., et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides. New reagents for the synthesis of polysubstituted aromatics. Chemical Reviews. Available at: [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]

-

Welch, A. J., et al. (2019). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. Available at: [Link]

-

Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Available at: [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Available at: [Link]

-

Unknown Author. (n.d.). Directed (ortho) Metallation. University of Illinois. Available at: [Link]

-

Micetich, R. G., & Rastogi, R. B. (1985). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. Available at: [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

Unknown Author. (2016). Mild THP removal/hydrolysis? ResearchGate. Available at: [Link]

-

Snieckus, V., et al. (2006). Long-Range Effects in the Metalation/Boronation of Functionalized 1,4-Dihalobenzenes. European Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

-

Clayden, J. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Para‐Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. Available at: [Link]

-

Clayden, J., & Yasin, S. A. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. New Journal of Chemistry. Available at: [Link]

-

MDPI. (2025). Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

-

PubMed. (2010). 2-(4-Fluoro-phen-yl)-1,4,5-triphenyl-1H-imidazole. Available at: [Link]

-

Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. DSpace [cora.ucc.ie]

- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 6. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. vapourtec.com [vapourtec.com]

- 10. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision C-H Activation of N1-Protected Fluorinated Indazoles

Topic: C-H Activation of N1-Protected Fluorinated Indazoles Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated indazoles represent a privileged scaffold in modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity compared to their non-fluorinated counterparts. However, traditional synthesis methods (e.g., cyclization of pre-functionalized hydrazines) often lack the flexibility required for late-stage diversification.

This guide details the direct C-H activation of N1-protected fluorinated indazoles. By leveraging the unique electronic properties of the fluorine substituent—which acidifies proximal C-H bonds while modulating lipophilicity—researchers can achieve high-yielding, regioselective functionalization at the C3 and C7 positions. This document provides validated protocols for Palladium-catalyzed arylation and Iridium-catalyzed borylation, designed to minimize defluorination side reactions and maximize atom economy.

Strategic Analysis: The Fluorine Effect & Regiocontrol

The Electronic Landscape

The introduction of fluorine atoms onto the indazole core significantly alters the pKa of the ring protons.

-

C3-H Acidity: The C3 proton in 1H-indazoles is inherently acidic (pKa ~35 in DMSO). Fluorine substitution on the benzene ring (positions 4, 5, 6, or 7) exerts an inductive electron-withdrawing effect (-I), further acidifying the C3-H bond. This facilitates the Concerted Metalation-Deprotonation (CMD) step, which is the rate-determining step in many Pd-catalyzed C-H activation cycles.

-

N1-Protection: Protection at N1 (vs. N2) is critical. N1-alkyl/aryl groups lock the tautomer and sterically expose the C3 position while shielding the C7 position, driving kinetic selectivity toward C3.

Mechanistic Pathway (CMD)

The reaction proceeds via a CMD mechanism where a carbonate or carboxylate base assists the metal in cleaving the C-H bond. The presence of fluorine stabilizes the resulting metal-aryl intermediate, preventing protodeometalation.

Figure 1: Catalytic cycle emphasizing the Concerted Metalation-Deprotonation (CMD) pathway dominant in C3-arylation.

Validated Protocols

Protocol A: Pd-Catalyzed C3-Arylation (The "Workhorse")

Application: Direct coupling of N1-protected fluorinated indazoles with aryl iodides/bromides. Scope: Tolerates F, Cl, CF3, OMe, and CN groups on the indazole ring.

Reagents & Materials

-

Substrate: N1-Methyl/Boc/SEM-fluorinated indazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

-

Ligand: 1,10-Phenanthroline (10-20 mol%)

-

Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) Note: K₂CO₃ can be used for less hindered substrates, but Ag salt acts as a halide scavenger and oxidant.

-

Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous, degassed)

-

Temperature: 100–120 °C

Step-by-Step Procedure

-

Setup: In a glovebox or under Argon flow, charge a dried reaction tube with Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (10 mol%), Ag₂CO₃ (2.0 equiv), and the fluorinated indazole substrate (1.0 equiv).

-

Solvation: Add Aryl Iodide (1.5 equiv) and DMA (0.2 M concentration relative to indazole).

-

Degassing: Seal the tube and purge with Argon for 5 minutes (balloon method) or freeze-pump-thaw if available.

-

Reaction: Heat the block to 110 °C. Stir vigorously (1000 rpm).

-

Self-Validation Check: The mixture should turn from a suspension to a dark black/brown solution over 1-2 hours. If the silver salt remains bright yellow/white after 4 hours, conversion is likely low (check temperature/stirring).

-

-

Monitoring: Monitor by TLC or LC-MS at 4h and 16h.

-

Target: Disappearance of starting indazole.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a Celite pad to remove AgI and Pd black. Wash the filtrate with Brine (3x) to remove DMA.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Ir-Catalyzed C3-Borylation (The "Versatile Route")

Application: Synthesis of boronic esters for downstream Suzuki coupling. Selectivity: Sterically driven; N1-protection forces borylation to C3 (unless C3 is blocked).

Reagents & Materials

-

Substrate: N1-protected fluorinated indazole (1.0 equiv)

-

Borylating Agent: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

-

Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Solvent: THF or MTBE (anhydrous)

-

Temperature: 60–80 °C

Step-by-Step Procedure

-

Pre-Catalyst Formation: In a vial, mix [Ir(OMe)(COD)]₂ and dtbpy in THF (1 mL). Stir for 5 mins until the solution turns deep orange/red.

-

Addition: Add B₂pin₂ and the indazole substrate.

-

Reaction: Heat to 80 °C in a sealed tube.

-

Self-Validation Check: Evolution of H₂ gas may be observed (pressure buildup). Ensure the vessel is rated for mild pressure.

-

-

Workup: Cool to RT. Pass the mixture through a short plug of silica (eluting with Et₂O/CH₂Cl₂) to remove the catalyst.

-

Isolation: Concentrate. The resulting solid is often pure enough (>95%) for subsequent coupling. Recrystallize from Pentane if necessary.

Advanced Strategy: C7-Functionalization

Direct C7 activation is challenging due to the distal position relative to N1. Strategy: Use the "Blocked C3" approach or Indirect Functionalization.

-

C7-Bromination: Treat N1-protected fluorinated indazole with NBS (1.1 equiv) in MeCN at RT. If C3 is open, it will brominate first. If C3 is substituted (e.g., C3-Methyl), bromination may occur at C7 (depending on F-substitution pattern).

-

Direct C7-Arylation (Directed): If a directing group (e.g., Pivaloyl) is installed at N1, it can direct Pd to the C7 position, although this often requires higher temperatures (140 °C) and specific ligands (e.g., P(tBu)₃).

Data Summary & Optimization Table

| Variable | Standard Condition | Optimization for Fluorinated Substrates | Rationale |

| Solvent | DMF/DMA | Toluene or Xylene | Non-polar solvents often suppress defluorination and improve selectivity for electron-deficient rings. |

| Base | K₂CO₃ | Ag₂CO₃ or CsOPiv | Ag salts act as halide scavengers, driving the equilibrium forward for less reactive fluorinated substrates. |

| Ligand | PPh₃ | 1,10-Phenanthroline | Bidentate N-ligands stabilize the Pd-intermediate against decomposition, crucial for the CMD mechanism. |

| Temp | 140 °C | 100-110 °C | Lower temperature prevents C-F bond activation (degradation). |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal functionalization pathway.

References

-

Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

-

A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Chemical Science. [Link][1]

-

Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Journal of Organic Chemistry. [Link]

-

Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 4-Fluoroindazole Core

Introduction

The indazole scaffold is a privileged bicyclic heterocycle prominently featured in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole core is therefore a critical endeavor in medicinal chemistry and drug development. Nucleophilic aromatic substitution (SNAr) presents a powerful and versatile strategy for the C-4 functionalization of the indazole nucleus, particularly when a fluorine atom occupies this position.

This document provides a comprehensive guide to understanding and implementing SNAr reactions on the 4-fluoroindazole core. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for various nucleophile classes, and present quantitative data to guide experimental design. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently utilize this pivotal reaction.

Mechanistic Insights: Why SNAr on 4-Fluoroindazole Works

The facility of the SNAr reaction on 4-fluoroindazole is rooted in several key electronic and structural factors. The reaction generally proceeds through a two-step addition-elimination mechanism.[2][3]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C-4 position of the indazole ring, which bears the fluorine atom. This attack is the rate-determining step.[4][5]

-

Formation of the Meisenheimer Complex: This initial attack disrupts the aromaticity of the benzene portion of the indazole, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized across the ring and, crucially, onto the nitrogen atoms of the pyrazole ring, which act as electron-withdrawing groups, thereby stabilizing the intermediate.

-